molecular formula C12H17BrN2OS B10966247 (4-Bromothiophen-2-yl)(4-propylpiperazin-1-yl)methanone

(4-Bromothiophen-2-yl)(4-propylpiperazin-1-yl)methanone

Cat. No.: B10966247
M. Wt: 317.25 g/mol
InChI Key: QGBDRQGZBRDZTJ-UHFFFAOYSA-N
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Description

(4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is a chemical compound that features a brominated thiophene ring and a propyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE typically involves the bromination of a thiophene derivative followed by the introduction of a piperazine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The piperazine ring is introduced through nucleophilic substitution reactions, often using propyl-substituted piperazine and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and piperazine substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is used to study the interactions of brominated thiophenes with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is used in the production of advanced materials, including polymers and electronic components. Its properties are exploited to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • (4-Bromo-5-propyl-2-thienyl)(4-phenyl-1-piperazinyl)methanone
  • (4-Bromo-2-thienyl)[4-(4-methoxyphenyl)-1-piperazinyl]methanone

Comparison: Compared to its analogs, (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern on the thiophene and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17BrN2OS

Molecular Weight

317.25 g/mol

IUPAC Name

(4-bromothiophen-2-yl)-(4-propylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H17BrN2OS/c1-2-3-14-4-6-15(7-5-14)12(16)11-8-10(13)9-17-11/h8-9H,2-7H2,1H3

InChI Key

QGBDRQGZBRDZTJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC(=CS2)Br

Origin of Product

United States

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